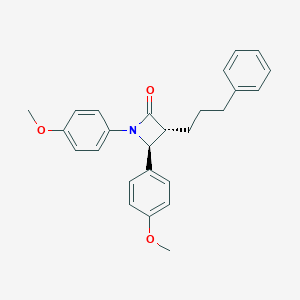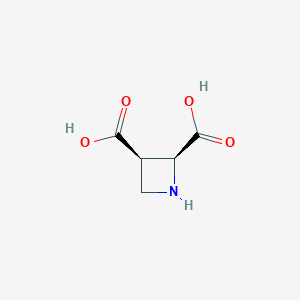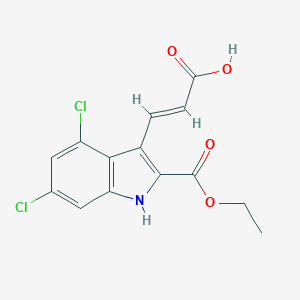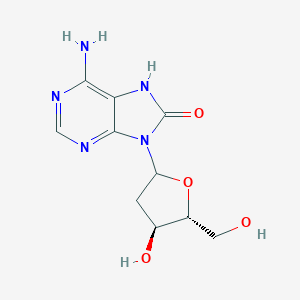
8-Oxo-2'-deoxyadenosine
概要
説明
8-Oxo-2’-deoxyadenosine is a modified form of the nucleoside adenosine and serves as a biomarker for DNA damage and oxidative stress-related diseases like cancer, neurodegenerative disorders, and cardiovascular diseases . It is a crucial product in the biomedical industry used for studying and treating oxidative DNA damage caused by reactive oxygen species .
Synthesis Analysis
The synthesis of 8-Oxo-2’-deoxyadenosine involves oxidative damage to mitochondrial DNA (mtDNA) in the retinal pigment epithelium (RPE), which may play a key role in age-related macular degeneration (AMD) . A liquid chromatography-nanoelectrospray ionization-tandem mass spectrometry method has been developed for simultaneous analysis of 8-oxo-dG and 8-oxo-dA in human retinal DNA .Molecular Structure Analysis
8-Oxo-2’-deoxyadenosine is an analogue of adenosine, a nucleoside present in all living cells . It has been thoroughly examined for its ability to act as a ligand for G-protein-coupled receptors (GPCRs) and its capacity to modulate the activity of enzymes involved in adenosine metabolism .Chemical Reactions Analysis
8-Oxo-2’-deoxyadenosine is known for its photorepairing cyclobutane pyrimidine dimers . The dynamics of 8-oxo-dG under photodegradation are still being studied .科学的研究の応用
Oxidative Damage Studies
8-Oxo-2’-deoxyadenosine is used in the study of oxidative damage to DNA. It is a marker for oxidative stress and can provide insights into the mechanisms of diseases related to oxidative damage .
Age-Related Macular Degeneration (AMD) Research
This compound is used in research related to Age-related macular degeneration (AMD), a leading cause of blindness among older adults. The levels of 8-Oxo-2’-deoxyadenosine in retinal DNA from AMD patients and controls can provide important insights into the mechanism of AMD development .
Mitochondrial DNA Damage Research
8-Oxo-2’-deoxyadenosine is used in the study of mitochondrial DNA (mtDNA) damage. Oxidative damage to mtDNA in the retinal pigment epithelium (RPE) may play a key role in AMD. Measurement of 8-Oxo-2’-deoxyadenosine in diseased RPE could provide important insights into the mechanism of AMD development .
DNA Polymerization Studies
The presence of 8-Oxo-2’-deoxyadenosine in DNA might inhibit the activity of high-fidelity DNA polymerases to some degree . This makes it useful in studying the effects of distorted conformational geometry of the sugar-phosphate backbone on DNA polymerization .
Direct Detection and Sequencing of Damaged DNA Bases
8-Oxo-2’-deoxyadenosine can be used for the direct detection and sequencing of damaged DNA bases . This can be particularly useful in research related to DNA repair mechanisms and the effects of DNA damage on gene expression .
Liquid Chromatography Nanoelectrospray-Tandem Mass Spectrometry
8-Oxo-2’-deoxyadenosine is used in liquid chromatography nanoelectrospray-tandem mass spectrometry. This method allows for the simultaneous analysis of 8-Oxo-2’-deoxyadenosine and other oxidative DNA lesions in very small amounts of DNA .
作用機序
Target of Action
The primary target of 8-Oxo-2’-deoxyadenosine (also known as 2’-Deoxy-8-oxo-adenosine) is the guanine base in nucleic acids . The identification of the position of 8-oxo-2’-deoxyguanosine (8-oxo-dG) in DNA is important to clarify the pathogenesis of many diseases .
Mode of Action
8-Oxo-2’-deoxyadenosine interacts with its target by oxidizing the guanine base in nucleic acids . This oxidation can lead to the production of 8-oxoguanine, which can pair with adenine . This feature of 8-oxoguanine in DNA (8-oxo-dG) induces a G > T (C > A) mutation in cancers .
Biochemical Pathways
The biochemical pathways affected by 8-Oxo-2’-deoxyadenosine involve the balance between damage formation and repair . Reactive oxygen species (ROS) control diverse cellular phenotypes by oxidizing biomolecules . Among these, the guanine base in nucleic acids is the most vulnerable to producing 8-oxoguanine . 8-Oxoguanine can be either produced directly at the DNA (8-oxo-dG) and RNA (o8G) levels or at the free nucleotide level (8-oxo-dGTP or o8GTP), which can be incorporated through DNA replication or RNA transcription .
Pharmacokinetics
It is known that the compound is involved in multiple-turnover single nucleotide primer extension reactions . This process amplifies the presence of 8-oxo-dG several hundred times , which may have implications for the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties.
Result of Action
The molecular and cellular effects of 8-Oxo-2’-deoxyadenosine’s action include inducing mutations in cancers, which can be deleterious and thus actively repaired by DNA repair pathways . 8-Oxoguanine in RNA (o8G) causes problems in aberrant quality and translational fidelity, thereby it is subjected to the RNA decay pathway .
Action Environment
The action of 8-Oxo-2’-deoxyadenosine is influenced by environmental factors such as oxidative stress . Increasing ROS production induced by environmental stress or pathophysiological conditions overwhelms homeostatic regulation, thereby imposing oxidative stress . Oxidative stress is involved in various pathogeneses, including tumorigenesis and neurodegenerative disorders .
Safety and Hazards
将来の方向性
The future research directions include further studies investigating the pathophysiological role of 8-oxo-dG and 8-oxo-dA in AMD and other oxidative damage-related diseases in humans . The steady-state level of cellular OGs, estimated to be about 0.5∼1 lesion per 10^6 nucleotides (nt) in human cells, is tightly controlled by the balance between damage formation and repair .
特性
IUPAC Name |
6-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-purin-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O4/c11-8-7-9(13-3-12-8)15(10(18)14-7)6-1-4(17)5(2-16)19-6/h3-6,16-17H,1-2H2,(H,14,18)(H2,11,12,13)/t4-,5+,6+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDWAUKFSFFRGLF-KVQBGUIXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C3=NC=NC(=C3NC2=O)N)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C3=NC=NC(=C3NC2=O)N)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Oxo-2'-deoxyadenosine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



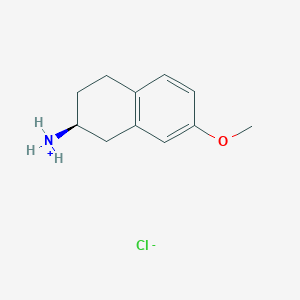
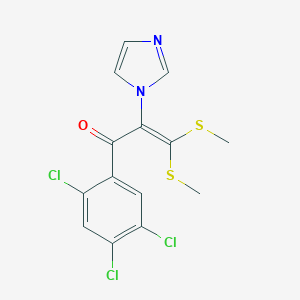

![(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[1-[2-(3-phenylpropanoyl)phenoxy]-3-(propylamino)propan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B120421.png)

